Pyrazole-3-boronic Acid Hydrate
Overview
Description
Pyrazole-3-boronic acid hydrate is an organic compound with the molecular formula C3H5BN2O2·xH2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is widely used as a synthetic intermediate in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazole-3-boronic acid hydrate can be synthesized through several methods. One common approach involves the reaction of pyrazole with boronic acid under specific conditions. The synthesis typically requires a palladium catalyst and a base, such as potassium carbonate, to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Pyrazole-3-boronic acid hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the boronic acid group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Major Products: The major products formed from these reactions include various pyrazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Pyrazole-3-boronic acid hydrate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of pyrazole-3-boronic acid hydrate in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling reaction, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
- Pyrazole-4-boronic acid
- Pyrazole-5-boronic acid
- 1-Methylpyrazole-4-boronic acid pinacol ester
Comparison: Pyrazole-3-boronic acid hydrate is unique due to its specific position of the boronic acid group on the pyrazole ring, which influences its reactivity and selectivity in chemical reactions. Compared to pyrazole-4-boronic acid and pyrazole-5-boronic acid, the 3-position boronic acid group offers distinct advantages in certain synthetic applications, particularly in the formation of specific biaryl compounds .
Properties
IUPAC Name |
1H-pyrazol-5-ylboronic acid;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BN2O2.H2O/c7-4(8)3-1-2-5-6-3;/h1-2,7-8H,(H,5,6);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQCQMBEFQLICU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1)(O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-92-6 | |
Record name | Boronic acid, B-1H-pyrazol-3-yl-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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